Cas no 2228567-67-5 (1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid)

1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid is a versatile organic compound with a cyclic structure. It exhibits notable stability and reactivity, making it suitable for various chemical transformations. The presence of a hydroxyl group and carboxylic acid functional groups provides opportunities for synthetic modifications. This compound is valued for its potential applications in pharmaceuticals, materials science, and organic synthesis.
1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid structure
2228567-67-5 structure
Product name:1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid
CAS No:2228567-67-5
MF:C7H10F2O3
MW:180.149309635162
CID:5875381
PubChem ID:165836761

1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid
    • 2228567-67-5
    • EN300-1943259
    • Inchi: 1S/C7H10F2O3/c1-6(8,9)7(5(11)12)2-4(10)3-7/h4,10H,2-3H2,1H3,(H,11,12)
    • InChI Key: MIFHHXLRTHNUCB-UHFFFAOYSA-N
    • SMILES: FC(C)(C1(C(=O)O)CC(C1)O)F

Computed Properties

  • Exact Mass: 180.05980050g/mol
  • Monoisotopic Mass: 180.05980050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5Ų
  • XLogP3: 0.5

1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1943259-5.0g
1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid
2228567-67-5
5g
$4143.0 2023-05-31
Enamine
EN300-1943259-0.1g
1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid
2228567-67-5
0.1g
$1257.0 2023-09-17
Enamine
EN300-1943259-2.5g
1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid
2228567-67-5
2.5g
$2800.0 2023-09-17
Enamine
EN300-1943259-0.25g
1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid
2228567-67-5
0.25g
$1315.0 2023-09-17
Enamine
EN300-1943259-5g
1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid
2228567-67-5
5g
$4143.0 2023-09-17
Enamine
EN300-1943259-0.05g
1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid
2228567-67-5
0.05g
$1200.0 2023-09-17
Enamine
EN300-1943259-10.0g
1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid
2228567-67-5
10g
$6144.0 2023-05-31
Enamine
EN300-1943259-1g
1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid
2228567-67-5
1g
$1429.0 2023-09-17
Enamine
EN300-1943259-1.0g
1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid
2228567-67-5
1g
$1429.0 2023-05-31
Enamine
EN300-1943259-0.5g
1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid
2228567-67-5
0.5g
$1372.0 2023-09-17

Additional information on 1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid

Introduction to 1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 2228567-67-5)

1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid, with the CAS number 2228567-67-5, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of cyclobutane carboxylic acids and features a unique combination of a difluoroethyl group and a hydroxy substituent, which imparts distinct chemical and biological properties. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of 1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid is C8H9F2O3, with a molecular weight of approximately 183.15 g/mol. The compound is characterized by its cyclobutane ring, which is substituted with a 1,1-difluoroethyl group at the 1-position and a hydroxy group at the 3-position. The carboxylic acid functional group at the 1-position further enhances its reactivity and solubility properties. The presence of fluorine atoms imparts unique electronic and steric effects, making this compound an interesting candidate for various chemical and biological studies.

Synthesis Methods

The synthesis of 1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid has been explored through several synthetic routes. One common approach involves the reaction of a suitable cyclobutane precursor with a difluorinated reagent followed by hydroxylation. For instance, the cyclobutanone derivative can be reacted with difluoroacetic acid in the presence of a suitable catalyst to form the difluoroethyl-substituted intermediate. Subsequent reduction and oxidation steps can then yield the final product. Recent advancements in green chemistry have also led to more environmentally friendly synthesis methods, such as using catalytic systems that minimize waste and energy consumption.

Biological Activities

The biological activities of 1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid have been extensively studied in recent years. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in metabolic pathways. Research has shown that this compound exhibits potent inhibitory activity against certain kinases and proteases, which are often implicated in various diseases such as cancer and neurodegenerative disorders. Additionally, studies have demonstrated that the compound possesses anti-inflammatory properties, making it a promising candidate for the development of new therapeutic agents.

Clinical Potential

The clinical potential of 1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid is being actively investigated in preclinical studies. Early results have shown promising efficacy in animal models of various diseases. For example, in cancer models, the compound has demonstrated significant antitumor activity by inhibiting key signaling pathways involved in cell proliferation and survival. In neurodegenerative disease models, it has shown neuroprotective effects by reducing oxidative stress and inflammation. These findings suggest that this compound could be developed into a novel therapeutic agent for treating these conditions.

Toxicity and Safety Profile

The toxicity and safety profile of 1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid are crucial considerations for its potential use in drug development. Preclinical toxicity studies have indicated that the compound is generally well-tolerated at therapeutic doses. However, as with any new chemical entity, further extensive safety evaluations are necessary to ensure its safe use in humans. Ongoing research is focused on optimizing the pharmacokinetic properties of the compound to enhance its therapeutic index while minimizing potential side effects.

Current Research Trends

The field of medicinal chemistry is rapidly evolving, and ongoing research on 1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid reflects this trend. Recent studies have explored the use of computational methods to predict the binding affinity of this compound to various target proteins. These computational models help guide experimental efforts by identifying key structural features that contribute to its biological activity. Additionally, efforts are being made to develop prodrugs or analogs that improve the bioavailability and stability of the compound.

FUTURE DIRECTIONS AND CONCLUSIONS

In conclusion, 1-(1,1-difluoroethyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 2228567-67-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure provides a foundation for further exploration in medicinal chemistry and pharmaceutical research. Ongoing studies aim to optimize its pharmacological properties and evaluate its safety profile for clinical use. As research progresses, this compound may offer new opportunities for developing effective treatments for various diseases.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk